3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (also known as 2-azidoprop-2-ynylcyclopenta[c]pyrazole, abbreviated as 2APCP) is an organic compound with a unique chemical structure. It is a pyrazole derivative and has been studied for its potential applications in various scientific fields. The compound has been found to have several interesting properties, such as its ability to act as a substrate for enzymes and its ability to form stable complexes with metal ions.
Scientific Research Applications
Synthesis of Cyclopenta[c]pyrazoles
Cyclopenta[c]pyrazoles, including structures similar to the compound , have been synthesized through intramolecular nitrile imine cycloaddition to alkynes. This method extends to versatile 3-bromo derivatives by utilizing alkynylbromides as dipolarophiles, indicating the compound's potential as a precursor in synthesizing structurally complex and diverse molecules (Winters, Teleha, & Sui, 2014).
Antimicrobial Activities
Derivatives of the compound, particularly pyrazoline and pyrazolo[3,4-b]pyridin-6(7H)-ones, have been synthesized and evaluated for antimicrobial and anticancer activities. These compounds, synthesized through a one-pot, four-component reaction involving elements like Meldrum’s acid and substituted aryl azides, exhibited significant antibacterial and antifungal properties. Some derivatives showed high cytotoxicity against the MCF-7 cell line, indicating their potential as antimicrobial and apoptosis-inducing agents (Sindhu et al., 2016).
Anticancer Activity
Azolopyrimidines and Pyrido-Triazolo-Pyrimidinones incorporating the pyrazole moiety have been synthesized for their potential anticancer activity. These compounds, developed through reactions of 1-(pyrazol-3-yl)-2-propenone with heterocyclic amines, showed high activity against Gram-positive and Gram-negative bacteria, with some demonstrating significant effects against specific cancer cell lines (Abbas, Abdallah, Gomha, & Kazem, 2017).
Novel Heterocyclic Syntheses
The compound and its related structures have facilitated the development of novel synthetic routes to heterocyclic compounds. These include pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines with potential anticancer activities, demonstrating the compound's role in synthesizing new biologically active molecules (Mojzych et al., 2014).
Chelating Ligands
Furthermore, compounds containing two pyrazole fragments, including structures related to the compound of interest, have been synthesized for their potential as chelating ligands. This indicates the compound's utility in coordination chemistry and potential applications in material science (Kravtsov et al., 2009).
properties
IUPAC Name |
3-(2-azidoethyl)-2-prop-2-ynyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-8-16-11(6-7-13-15-12)9-4-3-5-10(9)14-16/h1H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCGAHDIPVDXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2CCCC2=N1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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